molecular formula C6H6O4 B1660009 2-Acetyltetronic acid CAS No. 70450-64-5

2-Acetyltetronic acid

Cat. No.: B1660009
CAS No.: 70450-64-5
M. Wt: 142.11
InChI Key: CQLZBFDISXGMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2-Acetyltetronic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyltetronic acid can be synthesized through several methods. One common approach involves the acylation of tetronic acid derivatives. For instance, the direct acylation of O-methyl 3-stannyl tetronates is a general method for preparing 3-acyl tetronic acids . Another method involves the one-pot synthesis from esters, where aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters undergo a tandem process involving transesterification and subsequent Dieckmann cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyltetronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 2-acetyltetronic acid exerts its effects involves its ability to act as a chelating agent. Its structure allows it to bind to metal ions, making it an excellent chelator of metallic cations . This property is particularly useful in various catalytic processes and in the stabilization of metal complexes.

Comparison with Similar Compounds

Uniqueness: 2-Acetyltetronic acid is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogues. This makes it particularly valuable in specific synthetic applications where the acetyl group plays a crucial role.

Properties

IUPAC Name

4-acetyl-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZBFDISXGMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715829
Record name 3-Acetyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70450-64-5
Record name 3-Acetyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyltetronic acid
Reactant of Route 2
Reactant of Route 2
2-Acetyltetronic acid
Reactant of Route 3
Reactant of Route 3
2-Acetyltetronic acid
Reactant of Route 4
2-Acetyltetronic acid
Reactant of Route 5
2-Acetyltetronic acid
Reactant of Route 6
2-Acetyltetronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.